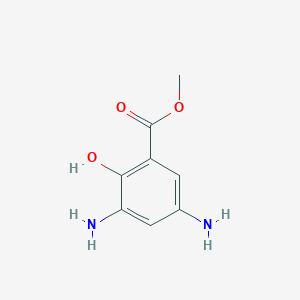

Methyl 3,5-diamino-2-hydroxybenzoate

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

methyl 3,5-diamino-2-hydroxybenzoate |

InChI |

InChI=1S/C8H10N2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,9-10H2,1H3 |

InChI Key |

KOMOWEDNZGOJLU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)N)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3,5-Diamino-2-Hydroxybenzoic Acid

3,5-diamino-2-hydroxybenzoic acid + methanol → this compound + water

- Dissolve 3,5-diamino-2-hydroxybenzoic acid in excess methanol.

- Add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.

- Heat the mixture under reflux for several hours (typically 4–8 hours).

- Upon completion, cool the reaction mixture.

- Isolate the product by filtration or extraction.

- Purify by recrystallization from appropriate solvents (e.g., ethyl acetate or ethanol).

- The amino groups are generally stable under these conditions but may require protection if side reactions occur.

- The hydroxy group at position 2 may engage in intramolecular hydrogen bonding, influencing reaction kinetics.

Yields: Typically moderate to high (60–85%) depending on reaction optimization.

Protection and Activation Strategies

In some cases, to improve selectivity and yield, protection of amino or hydroxy groups is employed prior to esterification.

- Protection of Amino Groups: Using allylic or benzylic protective groups to prevent side reactions during esterification or subsequent transformations.

- Activation of Carboxylic Acid: Conversion of the acid to acid chloride or mixed anhydride intermediates to facilitate esterification in anhydrous organic solvents such as tetrahydrofuran or methylene chloride, in the presence of tertiary amines (e.g., pyridine or triethylamine).

- Prepare acid chloride from 3,5-diamino-2-hydroxybenzoic acid using reagents like thionyl chloride (SOCl2).

- React acid chloride with methanol in the presence of a base to yield the methyl ester.

- Deprotect amino groups if protected earlier, using hydrogenation (Pd/C catalyst) or other mild methods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Esterification | 3,5-diamino-2-hydroxybenzoic acid | Methanol, H2SO4 catalyst, reflux | Simple, cost-effective | 60–85 |

| Acid Chloride Activation | 3,5-diamino-2-hydroxybenzoic acid | SOCl2 → acid chloride, methanol, base | Higher yield, better purity | 70–90 |

| Protection/Deprotection Route | Protected amino/hydroxy acid derivative | Protective groups, THF or CH2Cl2, bases | Selective, scalable | 75–90 |

Research Findings and Analysis

Reaction Conditions and Optimization

- Esterification under acidic conditions is a classical method but may require careful control of temperature and time to avoid hydrolysis or side reactions.

- Use of anhydrous solvents and activated intermediates enhances esterification efficiency.

- Protective group chemistry is crucial when multiple reactive functional groups are present, as in this compound.

Industrial Production Considerations

- Continuous flow reactors and automated purification systems are used to optimize yield and purity.

- Reaction parameters such as catalyst concentration, temperature, and reaction time are optimized to maximize throughput while minimizing by-products.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 3,5-diamino-2-hydroxybenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,5-diamino-2-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between Methyl 3,5-diamino-2-hydroxybenzoate and related compounds:

Research Findings and Limitations

- Physical Properties: this compound likely exhibits higher water solubility than its dihydroxy analog due to protonatable amino groups.

- Synthesis Challenges: The compound’s synthesis may require protective group strategies to prevent oxidation of amino groups, akin to methods in for imidazole carboxylates .

- Evidence Gaps : Direct data on the target compound’s CAS, exact synthesis, and applications are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. How to address low yields or irreproducible results in scaled-up synthesis?

- Methodological Answer : Optimize stepwise:

- Scale-up adjustments : Ensure efficient heat transfer (jacketed reactors) and mixing (overhead stirrers).

- Byproduct analysis : Use GC-MS or NMR to identify impurities (e.g., hydrolysis products).

- Process validation : Repeat small-scale reactions with strict parameter control (e.g., argon atmosphere for oxidation-sensitive steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.